N-1,3-Benzodioxol-5-yl-2-ethylbutanamine (MBDB) is a synthetic compound belonging to the phenethylamine class. [, ] It is structurally similar to 3,4-methylenedioxymethamphetamine (MDMA) and acts as an alpha-ethyl homologue of MDMA. [, ] MBDB is a chiral molecule, existing in two enantiomeric forms: R-(-) and S-(+). [] This compound has been the subject of research exploring its pharmacological properties, particularly its effects on neurotransmitters and potential therapeutic applications. [, , , ]
While specific chemical reactions involving MBDB are not extensively detailed in the provided abstracts, its metabolic pathways are discussed. Similar to MDMA, MBDB undergoes O-dealkylation followed by methylation, sulfation, and glucuronidation of the resulting hydroxyl groups. [] The major metabolic pathway is believed to be O-dealkylation. []
MBDB primarily exerts its effects through interactions with the serotonergic system. [, ] It acts as a serotonin releaser, increasing the concentration of serotonin in the synaptic cleft. [, ] Additionally, MBDB inhibits the reuptake of serotonin and, to a lesser extent, noradrenaline. [] Its effects on dopamine release and reuptake are considered minimal compared to MDMA. []
CAS No.: 2381-87-5
CAS No.: 16032-02-3
CAS No.: